5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Brand Name: Vulcanchem
CAS No.: 2098040-32-3
VCID: VC3171457
InChI: InChI=1S/C11H8ClF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2
SMILES: C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Cl
Molecular Formula: C11H8ClF3O
Molecular Weight: 248.63 g/mol

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol

CAS No.: 2098040-32-3

Cat. No.: VC3171457

Molecular Formula: C11H8ClF3O

Molecular Weight: 248.63 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol - 2098040-32-3

Specification

CAS No. 2098040-32-3
Molecular Formula C11H8ClF3O
Molecular Weight 248.63 g/mol
IUPAC Name 5-(4-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Standard InChI InChI=1S/C11H8ClF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2
Standard InChI Key KJQSVJYBCFPPQH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Cl
Canonical SMILES C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Cl

Introduction

Chemical Structure and Properties

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is an organic compound belonging to the class of alkynols, specifically those containing both a terminal alkyne and an alcohol functional group. The molecular formula of this compound is C₁₁H₈ClF₃O with a molecular weight of approximately 252.63 g/mol. The structure features several key components:

  • A trifluoromethyl group (CF₃)

  • A secondary alcohol group (at C-2)

  • A chlorophenyl moiety connected via an alkyne linkage

  • A carbon-carbon triple bond (alkyne) functionality

The presence of the trifluoromethyl group significantly contributes to the compound's chemical stability and influences both its reactivity patterns and biological potential. The chlorine atom on the phenyl ring further modifies the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Physical Properties

PropertyValueNotes
Molecular Weight252.63 g/molCalculated based on molecular formula
Physical StateSolidAt standard temperature and pressure
SolubilityLimited water solubilityMore soluble in organic solvents
LipophilicityEnhancedDue to the trifluoromethyl group
Melting PointNot precisely documentedExpected to be crystalline

Structural Features

The compound contains several functional groups that influence its chemical behavior:

  • The trifluoromethyl group is strongly electron-withdrawing, affecting the acidity of nearby functional groups

  • The secondary alcohol can participate in hydrogen bonding and serves as a site for further functionalization

  • The alkyne linkage provides rigidity to the molecule and can participate in various chemical transformations

  • The 4-chlorophenyl group contributes to the compound's lipophilicity and potential binding interactions

Biological Activity

Antiviral Properties

Research has indicated that 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol and structurally related compounds demonstrate biological activity, particularly antiviral properties. Specifically, the compound has been tested for activity against the tobacco mosaic virus.

The antiviral mechanism is thought to be related to:

  • The ability of the trifluoromethyl group to enhance membrane permeability

  • Potential interaction between the functional groups and viral proteins

  • Structural features that may interfere with viral replication processes

Other Biological Activities

Compounds with similar structural motifs have shown various biological activities, including:

Biological ActivityMechanismStructural Features Involved
AntimicrobialCell membrane disruptionLipophilic regions and fluorine atoms
Anti-inflammatoryModulation of inflammatory pathwaysHalogenated structures
Enzyme inhibitionInteraction with active sitesMultiple functional groups

The presence of the trifluoromethyl group in particular is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological contexts.

Spectroscopic Analysis and Characterization

Analytical Methods

The structural confirmation of 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol typically employs several spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would show characteristic signals for the various functional groups, with the trifluoromethyl group producing distinctive coupling patterns.

  • Infrared Spectroscopy (IR): Would display characteristic absorption bands for the alkyne (around 2100-2200 cm⁻¹), hydroxyl group (3200-3600 cm⁻¹), and C-F stretching vibrations (1000-1400 cm⁻¹).

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns consistent with the structure.

  • X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction analysis can be employed, as suggested by computational chemistry studies of similar compounds.

Computational Analysis

Computational chemistry approaches have been applied to analyze compounds with similar structural features. These studies typically include:

  • Density Functional Theory (DFT) calculations to determine bond lengths, bond angles, and torsion angles

  • Electronic property calculations for both monomeric and dimeric forms

  • Correlation of computational results with experimental data from X-ray crystallography

Such analyses provide valuable insights into the structural and electronic properties that influence the compound's reactivity and biological activity.

Structure-Activity Relationships

The relationship between the structure of 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol and its biological activity can be understood by examining its key functional groups:

Key Structural Elements and Their Functions

  • Trifluoromethyl Group:

    • Enhances lipophilicity

    • Increases metabolic stability

    • Modifies the electronic properties of neighboring functional groups

  • Chlorophenyl Moiety:

    • Contributes to lipophilicity

    • Provides potential for π-stacking interactions with aromatic residues in biological targets

    • The chlorine atom can participate in halogen bonding

  • Alkyne Linkage:

    • Imparts structural rigidity

    • Influences the spatial arrangement of the functional groups

    • May participate in specific recognition events with biological targets

  • Hydroxyl Group:

    • Participates in hydrogen bonding

    • Serves as a site for potential metabolic transformations

    • Contributes to water solubility

Related Compounds in Patent Literature

The patent literature documents several compounds with structural similarities to 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol, including various fluorinated and chlorinated derivatives . These compounds often share common structural motifs:

  • Trifluoromethyl groups in various positions

  • Halogenated aromatic rings

  • Functionalized heterocycles

Many of these compounds are developed for pharmaceutical applications, with a focus on optimizing pharmacokinetic properties and biological activities through structural modifications .

Future Research Directions

Areas for Further Study

Several aspects of this compound warrant further investigation:

  • Detailed mechanism of action for its antiviral properties

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive toxicological assessment

  • Structure modifications to enhance specific biological activities

  • Evaluation against a broader spectrum of pathogens and disease targets

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